molecular formula C8H9F2N B2705517 (S)-1-(2,3-Difluorophenyl)ethanamine CAS No. 1415380-62-9

(S)-1-(2,3-Difluorophenyl)ethanamine

Cat. No. B2705517
M. Wt: 157.164
InChI Key: KETZXWRRCDXDFT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-1-(2,3-Difluorophenyl)ethanamine” is a chemical compound with the CAS Number: 1415303-43-3 . It has a molecular weight of 193.62 and its IUPAC name is (1S)-1-(2,3-difluorophenyl)ethanamine hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(S)-1-(2,3-Difluorophenyl)ethanamine” is 1S/C8H9F2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(S)-1-(2,3-Difluorophenyl)ethanamine” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 193.62 .

Scientific Research Applications

Antimicrobial Applications

  • A study by Downs (1972) introduced new chemicals containing two diphenylaminomethane groups, linked by different moieties (not oxygen), like 1,2-bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane. These compounds are effective as antimicrobial agents, potentially useful as agricultural or industrial fungicides and bactericides (Downs, 1972).

Synthesis of Optically Pure Compounds

  • Sakai et al. (2000) synthesized optically pure compounds using key intermediates related to (S)-1-(2,3-Difluorophenyl)ethanamine. They utilized lipase-catalyzed transesterification and X-ray structural analysis for determination. This study illustrates the compound's utility in creating structurally complex and pure molecules (Sakai et al., 2000).

Photolysis Research

  • Platz et al. (1991) investigated the photolysis of related diazirines, leading to insights into photoinsertion processes and the subsequent chemical transformations. This research provides valuable information for the understanding of photoreactions involving similar compounds (Platz et al., 1991).

Catalytic Applications

  • A study by Alcaide et al. (2015) utilized related 1,2-dipole precursors in metal-free direct [2+2] cycloaddition reactions, demonstrating the compound's relevance in catalysis and organic synthesis (Alcaide et al., 2015).

Intermediate in Drug Synthesis

  • Luo et al. (2008) developed a novel synthetic route to create 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, an intermediate in the synthesis of Silodosin, a treatment for benign prostatic hyperplasia. This highlights the compound's importance in pharmaceutical synthesis (Luo et al., 2008).

Hydrogen Generation Research

  • Research by Rose et al. (2012) on fluorinated diglyoxime-iron complexes, which are related to (S)-1-(2,3-Difluorophenyl)ethanamine, showed promising results for hydrogen generation at low overpotentials, indicating potential applications in sustainable energy production (Rose et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1S)-1-(2,3-difluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETZXWRRCDXDFT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,3-Difluorophenyl)ethanamine

Synthesis routes and methods

Procedure details

Triethylamine (2.66 mL) and hydroxylamine hydrochloride (712 mg) were added to a solution of 2,3-difluoroacetophenone (1 g) in ethanol (35 mL), and the reaction solution was heated to reflux for 3 hours. The reaction solution was returned to room temperature, and the solvent was evaporated under reduced pressure. Zinc (2.29 g) was added to a solution of the resulting residue in trifluoroacetic acid (30 mL), and the reaction solution was stirred at room temperature for 2 hours. The reaction solution was made basic with a 5 N aqueous solution of sodium hydroxide, and then extracted with chloroform. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 1.4 g of a crude purified product containing the title compound (purity: 72 wt %). The physical properties of the compound are as follows.
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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